Formylchromone

描述

Infrared Spectroscopy

The IR spectrum of 3-formylchromone shows distinctive absorptions:

Nuclear Magnetic Resonance

¹H NMR (400 MHz, CDCl₃):

Mass Spectrometry

Electron ionization (EI-MS) of chromone-2-carboxaldehyde (MW = 174.15 g/mol) yields a molecular ion peak at m/z 174 [M]⁺, with fragmentation patterns including loss of CO (m/z 146) and CHO (m/z 145). High-resolution MS (HRMS) confirms the molecular formula C₁₀H₆O₃ with an exact mass of 174.03200.

Thermodynamic Properties and Phase Behavior

Thermogravimetric analysis (TGA) of 3-formylchromone metal complexes reveals a two-stage decomposition process:

- Loss of solvent molecules (H₂O/MeOH) : 50–150°C (Δm = 5–8%)

- Ligand decomposition : 250–400°C (Δm = 70–75%)

The Coats-Redfern method estimates activation energies (Eₐ) of 85–120 kJ/mol for ligand degradation, indicating moderate thermal stability. Differential scanning calorimetry (DSC) shows a glass transition temperature (Tₑ) of 85°C and a melting point (T_m) of 210°C (decomposition).

The compound’s low solubility in water (<0.1 mg/mL) and high solubility in polar aprotic solvents (e.g., DMSO, 35 mg/mL) correlate with its crystalline packing and hydrogen-bonding capacity.

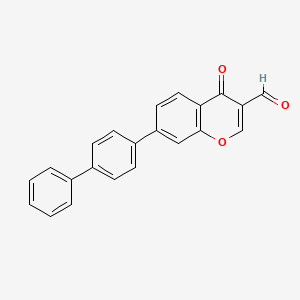

属性

分子式 |

C22H14O3 |

|---|---|

分子量 |

326.3 g/mol |

IUPAC 名称 |

4-oxo-7-(4-phenylphenyl)chromene-3-carbaldehyde |

InChI |

InChI=1S/C22H14O3/c23-13-19-14-25-21-12-18(10-11-20(21)22(19)24)17-8-6-16(7-9-17)15-4-2-1-3-5-15/h1-14H |

InChI 键 |

LWZMEMOPULJQIN-UHFFFAOYSA-N |

规范 SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC4=C(C=C3)C(=O)C(=CO4)C=O |

产品来源 |

United States |

准备方法

Traditional Vilsmeier-Haack Protocol

The classical procedure involves reacting 2-hydroxyacetophenone with POCl₃ and DMF in a halogenated solvent (e.g., 1,2-dichloroethane or dichloromethane) at 0–5°C, followed by gradual warming to room temperature. Hydrolysis with ice-water yields the crude product, which is recrystallized from ethanol. Key advantages include scalability and compatibility with electron-rich aromatic substrates.

Example Synthesis

Mechanistic Insights

The reaction proceeds via formation of the chloromethyleniminium ion (Vilsmeier reagent), which electrophilically attacks the 3-position of 2-hydroxyacetophenone. Subsequent cyclization and elimination of HCl yield 3-formylchromone. Kinetic studies confirm second-order dependence on the Vilsmeier reagent and substrate, with rate acceleration observed in polar aprotic solvents.

Optimized Variations

-

Solvent-Free Systems : Replacing halogenated solvents with excess DMF reduces environmental toxicity while maintaining yields (70–75%).

-

Microwave Assistance : Microwave irradiation (100–120°C, 20–30 minutes) achieves 90–94% yields by enhancing reaction kinetics.

-

Alternative Formamides : N-Methylformamide (NMF) and N,N-diethylformamide (DEF) yield comparable results (68–72%) but require higher temperatures.

Alternative Synthetic Approaches

Bis(trichloromethyl)carbonate (Triphosgene) Method

Triphosgene serves as a safer alternative to POCl₃, generating the Vilsmeier reagent under milder conditions. This method minimizes hazardous gas emissions and simplifies purification.

Protocol

Continuous Flow Synthesis

Flow chemistry enhances safety and reproducibility by automating reagent mixing and temperature control. A microreactor system achieves 79–81% yields in 10 minutes, compared to 12 hours in batch processes.

Key Parameters

-

Residence Time : 10 minutes

-

Temperature : 50°C

-

Solvent : Acetonitrile

Comparative Analysis of Synthesis Methods

| Method | Reagents | Conditions | Yield | Advantages | Limitations |

|---|---|---|---|---|---|

| Vilsmeier-Haack | POCl₃, DMF | 0–30°C, 12–24 hrs | 72–94% | High yield, scalable | Toxic reagents, long reaction time |

| Triphosgene-Based | Triphosgene, DMF | 0–25°C, 12 hrs | 72–86% | Safer POCl₃ alternative | Higher cost |

| Microwave-Assisted | POCl₃, DMF | 100°C, 20–30 mins | 90–94% | Rapid, energy-efficient | Specialized equipment required |

| Continuous Flow | POCl₃, NMF | 50°C, 10 mins | 79–81% | Reproducible, reduced waste | Limited substrate scope |

化学反应分析

反应类型: 甲酰基色酮会发生各种化学反应,包括:

缩合反应: 它与活性亚甲基和甲基化合物反应,例如丙二酸衍生物和巴比妥酸衍生物,形成缩合物.

亲核加成: 它与伯胺反应形成烯胺加合物.

常用试剂和条件:

缩合反应: 通常涉及活性亚甲基化合物和碱性条件。

亲核加成: 在醇类介质中涉及伯胺。

主要产品:

缩合物: 各种杂环体系。

烯胺加合物: 色满-4-酮烯胺体系。

转化后的杂环: 稠合的杂环体系

科学研究应用

化学: 用作合成各种杂环化合物的通用构建块.

生物学: 表现出显着的生物活性,包括抗炎和抗癌特性.

医学: 正在研究其作为治疗各种疾病的治疗剂的潜力.

工业: 用于开发新型材料和药物.

作用机制

甲酰基色酮通过多种机制发挥作用:

自由基清除: 它有效地清除自由基,减少氧化应激.

蛋白质活性调节: 它调节参与细胞增殖和凋亡的蛋白质的活性.

与分子靶标相互作用: 它与特定蛋白质相互作用,例如 p65 蛋白和 IκBα 激酶中的半胱氨酸残基,导致下调核因子-κB (NF-κB) 调节的基因产物.

相似化合物的比较

Table 1: Antiproliferative Activity of this compound Derivatives

| Compound | IC₅₀ (µM) HeLa | IC₅₀ (µM) HepG2 | IC₅₀ (µM) Hs578T |

|---|---|---|---|

| 3-Formylchromone | >10 | >10 | >10 |

| 6-Methyl-3-formylchromone | 0.823 | 4.950 | 5.077 |

| Doxorubicin (Control) | 0.012 | 0.015 | 0.018 |

Cytotoxicity Compared to β-Diketones

This compound (BD17) outperforms natural β-diketones in tumor-specific cytotoxicity:

- BD17 (3-Formylchromone): CC₅₀ = 7.8 µg/mL against HSC-2 oral squamous carcinoma cells, with minimal toxicity to normal gingival fibroblasts .

- Curcumin : CC₅₀ = 23.6 µg/mL, indicating lower potency .

- Dibenzoylmethane (BD2) : CC₅₀ = 22.5 µg/mL, further highlighting BD17’s superior activity .

Physicochemical and Pharmacokinetic Properties

This compound derivatives exhibit favorable drug-likeness compared to bulkier chromones:

- LogP Values : Most derivatives have logP < 5, ensuring optimal membrane permeability .

- Hydrogen Bond Acceptors : Compounds like 3e (6 acceptors) and 3i (7 acceptors) show enhanced binding interactions .

- Topological Polar Surface Area (TPSA) : Derivatives with TPSA < 140 Ų (e.g., compound 3c) demonstrate improved bioavailability .

Table 2: Physicochemical Comparison of this compound Derivatives

| Compound | MW | LogP | H-Bond Acceptors | TPSA (Ų) |

|---|---|---|---|---|

| 3c | 432.5 | 3.2 | 4 | 98.7 |

| 3e | 478.6 | 4.1 | 6 | 112.3 |

| 5 | 365.4 | 2.8 | 3 | 85.4 |

Mechanism of Action vs. STAT3 Inhibitors

This compound uniquely modulates the STAT3 pathway by elevating SHP-2 phosphatase expression, suppressing oncogenic signaling in hepatocellular carcinoma . In contrast:

- β-Caryophyllene Oxide : Induces SHP-1, a related phosphatase, but with narrower therapeutic scope .

- Brusatol : Directly inhibits STAT3 phosphorylation but exhibits higher toxicity .

Hybrid Molecules and Multitarget Effects

This compound-based hybrids (e.g., naphthalene-pyran hybrids) demonstrate dual-drug action, outperforming single-target agents:

常见问题

Basic: What are the common synthetic routes for formylchromone derivatives, and how are reaction conditions optimized?

Methodological Answer:

this compound derivatives are typically synthesized via Knoevenagel condensation, where this compound reacts with cyanoacetanilides or other nucleophiles under basic catalysis (e.g., triethylamine). Optimization involves adjusting reaction temperature (70–90°C), solvent polarity (ethanol or DMF), and stoichiometry to maximize yields . For example, intermediates like α,β-unsaturated carbonyl moieties are stabilized by electron-withdrawing groups, enhancing ring-opening efficiency . Table 1 summarizes key synthetic routes:

| Reaction Type | Conditions | Yield Range | Reference |

|---|---|---|---|

| Knoevenagel Condensation | Triethylamine, ethanol, 80°C | 75–92% | |

| Chelation with Metals | Methanol, room temperature | 60–85% |

Advanced: How do computational methods like molecular docking enhance the design of this compound-based enzyme inhibitors?

Methodological Answer:

Molecular docking (e.g., using Molegro Virtual Docker or VLife MDS) predicts binding affinities between this compound derivatives and target enzymes (e.g., PTP-1B for diabetes). Researchers generate 3D pharmacophore models by aligning derivatives with active sites, analyzing hydrogen bonding, and hydrophobic interactions. For instance, Verma & Thareja (2016) demonstrated that substituents at the chromone C-3 position improve selectivity via electrostatic complementarity . Validation involves comparing docking scores (e.g., MolDock scores) with in vitro IC₅₀ values to prioritize candidates .

Basic: Which spectroscopic techniques are critical for characterizing this compound derivatives, and how are data interpreted?

Methodological Answer:

- FT-IR : Confirms carbonyl (1650–1700 cm⁻¹) and formyl (2800–2900 cm⁻¹) groups. Shifts indicate metal coordination in complexes .

- NMR : ¹H NMR identifies proton environments (e.g., aromatic protons at δ 6.8–8.2 ppm; formyl protons at δ 9.5–10.2 ppm). ¹³C NMR confirms chromone ring carbons (δ 160–180 ppm for carbonyls) .

- X-ray Crystallography : Resolves bond lengths and angles (e.g., C=O bond ~1.21 Å in 3-formylchromone), validating DFT-optimized structures .

Advanced: How can researchers resolve contradictions in reported biological activity data for this compound derivatives?

Methodological Answer:

Contradictions often arise from variability in assay protocols (e.g., cell lines, incubation times). To address this:

- Standardize Assays : Use established cell lines (e.g., MCF-7 for antitumor studies) and control compounds (e.g., 5-fluorouracil) .

- Dose-Response Analysis : Generate IC₅₀ curves with ≥5 concentrations to minimize false positives .

- Meta-Analysis : Pool data from multiple studies using tools like RevMan to identify trends obscured by small sample sizes .

Basic: How to design in vitro experiments to evaluate the antitumor activity of this compound derivatives?

Methodological Answer:

- Cell Lines : Use adherent cancer lines (e.g., HepG2, A549) cultured in RPMI-1640 with 10% FBS .

- MTT Assay : Seed cells (1×10⁴/well), treat with derivatives (1–100 µM), incubate 48h, and measure absorbance at 570 nm .

- Controls : Include cisplatin (positive control) and DMSO (vehicle control). Calculate % inhibition relative to untreated cells .

Advanced: What strategies improve the pharmacokinetic profile of this compound-based compounds?

Methodological Answer:

- Lipinski’s Rule Compliance : Introduce hydrophilic groups (e.g., -OH, -NH₂) to reduce logP values >5, enhancing solubility .

- Prodrug Design : Mask polar groups (e.g., esterify -COOH) to improve bioavailability, with enzymatic cleavage in target tissues .

- Metabolic Stability : Use liver microsomes (human/rat) to assess CYP450-mediated degradation; modify labile sites (e.g., methylate reactive -OH) .

Basic: How to ensure reproducibility in synthesizing this compound derivatives?

Methodological Answer:

- Detailed Protocols : Document reaction parameters (e.g., solvent purity, stirring rate) and purification methods (e.g., column chromatography with silica gel 60) .

- Analytical Validation : Use HPLC (≥95% purity threshold) and elemental analysis (C, H, N within ±0.4% of theoretical) .

- Supplementary Data : Share crystallographic data (CCDC numbers) and spectral raw files in supporting information .

Advanced: Which structural features of this compound-metal complexes enhance DNA binding and anticancer activity?

Methodological Answer:

- Planarity : Extended π-conjugation in chromone rings intercalates between DNA base pairs, measured via fluorescence quenching (Ksv values >10⁴ M⁻¹) .

- Metal Coordination : Cu(II) or Zn(II) centers facilitate electrostatic interactions with phosphate backbones, confirmed by viscosity increases .

- Substituent Effects : Electron-withdrawing groups (e.g., -NO₂ at C-6) increase binding affinity (ΔTm >5°C in thermal denaturation assays) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。